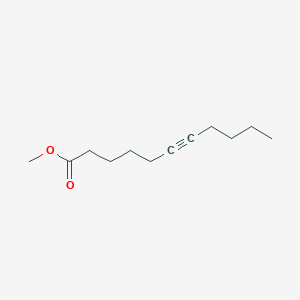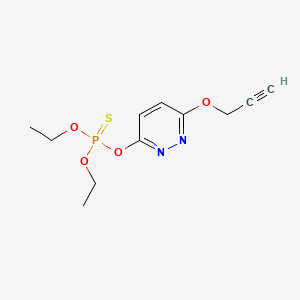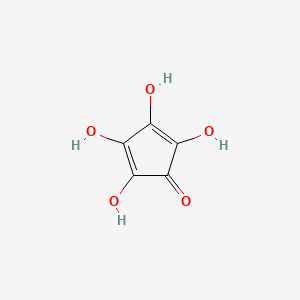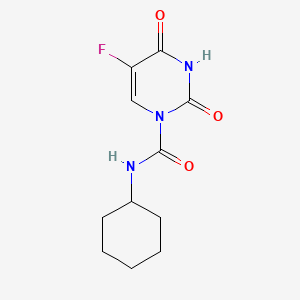![molecular formula C18H14Cl2O B14635914 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene CAS No. 55614-40-9](/img/structure/B14635914.png)
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of chloro, methoxy, and methyl substituents on the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 6-chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthaldehyde.
Reduction: Formation of 3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene.
Substitution: Formation of 6-methoxy-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene.
Applications De Recherche Scientifique
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthol
- 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthaldehyde
- 6-Methoxy-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene
Comparison: Compared to its analogs, 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
55614-40-9 |
|---|---|
Formule moléculaire |
C18H14Cl2O |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
6-chloro-3-(4-chlorophenyl)-7-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C18H14Cl2O/c1-11-7-13(12-3-5-15(19)6-4-12)8-14-9-17(20)18(21-2)10-16(11)14/h3-10H,1-2H3 |
Clé InChI |
FHPQEVYCURZASP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
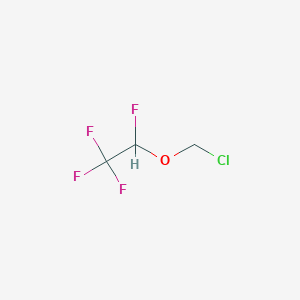
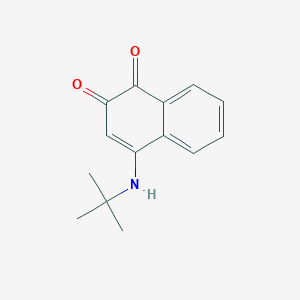
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)

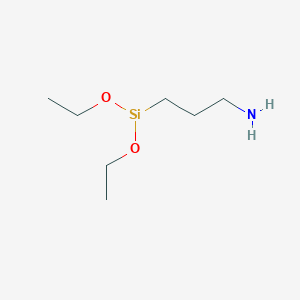
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
